molecular formula C12H24O3 B12665338 Ethyl 3-hydroxy-3,7-dimethyloctanoate CAS No. 84696-81-1

Ethyl 3-hydroxy-3,7-dimethyloctanoate

Cat. No.: B12665338
CAS No.: 84696-81-1
M. Wt: 216.32 g/mol
InChI Key: QUSPFYJNPGLTDI-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3,7-dimethyloctanoate is an organic compound with the molecular formula C12H24O3. It is an ester derived from 3-hydroxy-3,7-dimethyloctanoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-3,7-dimethyloctanoate can be synthesized through esterification of 3-hydroxy-3,7-dimethyloctanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3,7-dimethyloctanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products Formed

    Oxidation: 3-oxo-3,7-dimethyloctanoic acid or 3,7-dimethyloctanoic acid.

    Reduction: 3-hydroxy-3,7-dimethyloctanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxy-3,7-dimethyloctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3,7-dimethyloctanoate involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding alcohol and acid. This hydrolysis reaction is crucial in various metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-hydroxy-3,7-dimethyloctanoate: Known for its specific ester structure and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-hydroxy-3,7-dimethyloctanoic acid: The parent acid from which the ester is derived.

Uniqueness

This compound is unique due to its specific ester configuration, which imparts distinct chemical and physical properties. Its applications in various fields highlight its versatility and importance in scientific research and industrial processes.

Properties

CAS No.

84696-81-1

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

ethyl 3-hydroxy-3,7-dimethyloctanoate

InChI

InChI=1S/C12H24O3/c1-5-15-11(13)9-12(4,14)8-6-7-10(2)3/h10,14H,5-9H2,1-4H3

InChI Key

QUSPFYJNPGLTDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(CCCC(C)C)O

Origin of Product

United States

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